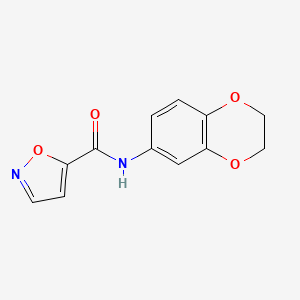

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Imidazoles are a type of heterocycle which are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . Amines can be synthesized from amido-nitriles via a cyclization process .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

The chemical reactions involving amines and imidazoles are diverse. For example, imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds .Physical And Chemical Properties Analysis

Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The physical and chemical properties of amines and imidazoles can vary greatly depending on their specific structure and the groups attached to them .Scientific Research Applications

Synthesis and Chemical Modifications

Electrophilic Amination of Grignard Reagents : The synthesis of primary amines and N-methylamines through electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime is a notable application. This process yields N-alkylated imines, which are subsequently transformed into primary amines and N-methyl secondary amines through hydrolysis and reduction, highlighting its utility in synthesizing complex amines (Kitamura, Chiba, & Narasaka, 2003).

α-Amino Acid Synthesis : Imidazolidinone derivatives have been utilized efficiently in the synthesis of α-amino acids. The resolution of imidazolidinone glycine derivatives followed by acylation under Schotten-Baumann conditions leads to enantiomerically pure imidazolidinones, which are then used in diastereoselective alkylation, yielding trans-disubstituted imidazolidinones. These are hydrolyzed to produce enantiomerically pure (R)- or (S)- amino acids, demonstrating their role in generating chiral building blocks for peptide synthesis (Fitzi & Seebach, 1988).

Corrosion Inhibition : An experimental and theoretical study of imidazolidinone derivatives, including 1-(2-ethylamino)-2-methylimidazoline, showed their potential as corrosion inhibitors in acid media. The study provides insights into the electrochemical behavior and reactivity of these compounds, indicating their applicability in materials science for protecting metals against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Glyoxal-Arginine Modifications : Research on the reaction of arginine with glyoxal led to the identification of imidazolidinone derivatives as products. These studies contribute to understanding the chemical modifications of amino acids under glycation, which is relevant to biochemistry and the study of diseases like diabetes (Glomb & Lang, 2001).

Pharmaceutical Applications

Bioreversible Derivatives for Peptides : Imidazolidinone derivatives have been explored as prodrug forms for the α-aminoamide moiety in peptides. The hydrolysis kinetics of these derivatives suggest their potential as bioreversible derivatives for peptide drugs, indicating their significance in drug delivery systems (Klixbüll & Bundgaard, 1984).

Catalytic Synthesis for Pharmaceutical Intermediates : Recent advances in catalytic synthesis techniques for imidazolidin-2-ones and benzimidazolidin-2-ones, structural motifs common in pharmaceuticals and natural products, have been summarized. These catalytic strategies enhance the sustainability and efficiency of synthesizing these heterocycles, underpinning their importance in pharmaceutical chemistry (Casnati, Motti, Mancuso, Gabriele, & Della Ca’, 2019).

Mechanism of Action

Target of Action

It is known that imidazole derivatives play a crucial role in various biological functions and have a wide range of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that can lead to various biological effects .

Biochemical Pathways

Imidazole derivatives are known to play a role in various biochemical pathways .

Result of Action

Imidazole derivatives are known to have various biological effects .

Safety and Hazards

Future Directions

properties

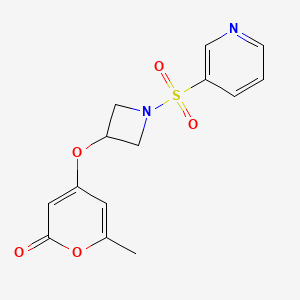

IUPAC Name |

1-(2-aminoethyl)-3-methylimidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-8-4-5-9(3-2-7)6(8)10;/h2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNGEWGTGHAFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)

![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)